molecular formula C11H12Cl2O2 B12803691 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane CAS No. 3418-18-6

4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B12803691
CAS No.: 3418-18-6
M. Wt: 247.11 g/mol
InChI Key: VPUGDBJUIQBLND-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring substituted with chloromethyl and chlorophenyl groups

Preparation Methods

The synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl and chlorophenyl groups can participate in binding interactions, influencing the compound’s activity. The dioxolane ring may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.

Comparison with Similar Compounds

Similar compounds to 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane include:

    4-Chlorobenzaldehyde: A precursor in the synthesis of the target compound.

    Chloromethyl methyl ether: Another precursor used in the synthesis.

    4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents on the dioxolane ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloromethyl and chlorophenyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

3418-18-6

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

4-(chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C11H12Cl2O2/c1-11(14-7-10(6-12)15-11)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3

InChI Key

VPUGDBJUIQBLND-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CCl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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